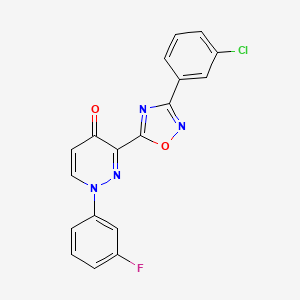

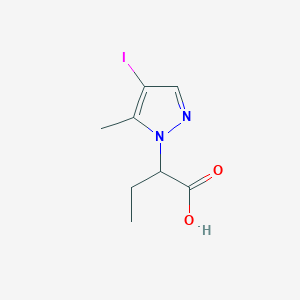

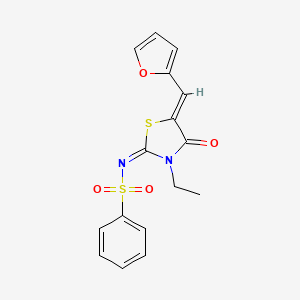

3-(1-(3-(苯硫代)丙酰)哌啶-4-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there is no direct information available on the synthesis of this exact compound, related compounds have been synthesized using various methods. For instance, a series of hybrid norfloxacin–thiazolidinedione molecules were synthesized and screened for their antimicrobial activity . Another study described the synthesis of N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .科学研究应用

抗菌和抗真菌活性

与3-(1-(3-(苯硫代)丙酰)哌啶-4-基)噻唑烷-2,4-二酮结构相关的化合物已被合成并评估其抗菌和抗真菌特性。此类化合物已显示出对革兰氏阳性菌的显著活性,包括金黄色葡萄球菌和枯草芽孢杆菌,并对黑曲霉和黄曲霉等真菌表现出优异的抗真菌活性(Prakash 等人,2011)。另一项研究重点介绍了具有显着抗菌和抗真菌活性的新型吡唑基-2,4-噻唑烷二酮的合成,特别是对革兰氏阳性菌(Aneja 等人,2011)。

抗高血糖剂

新型衍生物已被制备并评估为口服抗高血糖剂,研究表明在胰岛素抵抗小鼠模型中降低葡萄糖和胰岛素水平有效(Wrobel 等人,1998)。这些发现表明在管理 2 型糖尿病中具有潜在应用。

抗癌活性

据报道,含有噻唑烷-2,4-二酮部分的 N-取代吲哚衍生物的合成,一些化合物对人乳腺癌细胞系显示出有希望的抗癌活性。这突出了该化合物在癌症治疗中的潜在作用(Kumar & Sharma,2022)。

抗糖尿病药

作为抗糖尿病药的新型噻唑烷-2,4-二酮衍生物的研究已显示出显着降低血糖水平的潜力,表明它们在糖尿病管理中的用途(Kadium 等人,2022)。

合成和生物活性

研究还集中于含有 2,4-噻唑烷二酮的新型取代吡啶和嘌呤的合成和生物活性评估,这些化合物在糖尿病小鼠模型中表现出降血糖和降血脂活性,进一步强调了噻唑烷二酮衍生物在药物发现中的多功能性(Kim 等人,2004)。

作用机制

Target of Action

The primary target of the compound 3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes .

Mode of Action

3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione interacts with DNA gyrase in a unique binding mode . This interaction allows for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .

Biochemical Pathways

The compound 3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione affects the DNA replication pathway by inhibiting the DNA gyrase enzyme . This inhibition disrupts the supercoiling and uncoiling of DNA, which is essential for DNA replication and transcription .

Pharmacokinetics

The pharmacokinetic properties of 3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione are designed to improve its bioavailability . The compound’s physicochemical properties, such as size, charge, and lipophilicity, have been modified to improve its pharmacokinetic profile, alter bacterial cell penetrability, and affect permeability-based antibiotic resistance .

Result of Action

The result of the action of 3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is the inhibition of bacterial growth . By inhibiting DNA gyrase, the compound prevents DNA replication and transcription, leading to the death of bacterial cells .

生化分析

Biochemical Properties

The compound 3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and serves as a basic building block for making protein degrader libraries .

Cellular Effects

The cellular effects of 3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione are not fully understood yet. It is known that the compound allows rapid conjugation with carboxyl linkers, which can influence various cellular processes .

Molecular Mechanism

The molecular mechanism of 3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is not fully elucidated. It is known that the compound allows rapid conjugation with carboxyl linkers, suggesting that it may interact with biomolecules through peptide coupling reactions .

属性

IUPAC Name |

3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c20-15(8-11-23-14-4-2-1-3-5-14)18-9-6-13(7-10-18)19-16(21)12-24-17(19)22/h1-5,13H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADVPAYIDFHVNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2563269.png)

![Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate](/img/structure/B2563271.png)

![3-(4-methoxyphenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2563276.png)

![2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2563282.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2563283.png)